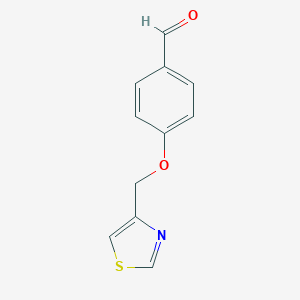

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

Vue d'ensemble

Description

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde, also known as 4-TMB, is a thiazole derivative which is widely used in various scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in ethanol, ethyl ether, and other organic solvents. 4-TMB has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. In addition, 4-TMB has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, 4-TMB has been used in the synthesis of a variety of materials, such as polymers and nanomaterials.

Applications De Recherche Scientifique

Antimicrobial Activity

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has been used in the synthesis of a diverse series of analogues, which have been tested for their antimicrobial activity . These compounds have been tested against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger) .

Detailed Description of the Methods of Application or Experimental Procedures

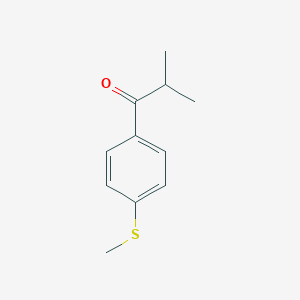

The compounds were synthesized by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The synthesized compounds were then tested in vitro for their antimicrobial activity .

Thorough Summary of the Results or Outcomes Obtained

Most of the compounds exhibited good-to-excellent antimicrobial activity . Compound 7b was found to be more potent than ciprofloxacin against B. subtilis, whereas it showed activity comparable to ciprofloxacin against E. coli . Compounds 4h and 4i showed activity comparable to fluconazole against A. niger .

Propriétés

IUPAC Name |

4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-5-9-1-3-11(4-2-9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBNVXWZLUHELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356264 | |

| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde | |

CAS RN |

118001-74-4 | |

| Record name | 4-(4-Thiazolylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118001-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

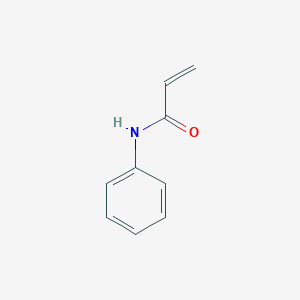

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)

![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)